Rev 2'-O-MOE-A(Bz)-5'-amidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rev 2’-O-MOE-A(Bz)-5’-amidite involves several steps, starting with the protection of the adenosine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is modified with a methoxyethyl (MOE) group. The N6 position of the adenosine is protected with a benzoyl (Bz) group.
Industrial Production Methods
Industrial production of Rev 2’-O-MOE-A(Bz)-5’-amidite follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and yield. The compound is typically supplied in a powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Rev 2’-O-MOE-A(Bz)-5’-amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The cyanoethyl group is removed under basic conditions to yield the final phosphodiester linkage in the oligonucleotide
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Ammonium hydroxide or methylamine
Major Products
The major products formed from these reactions are oligonucleotides with enhanced stability and hybridization properties due to the 2’-O-methoxyethyl modification .
Scientific Research Applications
Rev 2’-O-MOE-A(Bz)-5’-amidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Development of antisense oligonucleotides, siRNA, and aptamers.
Medicine: Therapeutic oligonucleotides for gene silencing and modulation.
Industry: Production of custom oligonucleotides for research and diagnostic purposes
Mechanism of Action
The 2’-O-methoxyethyl modification in Rev 2’-O-MOE-A(Bz)-5’-amidite enhances the stability of the resulting oligonucleotides by increasing resistance to nucleases. This modification also improves hybridization affinity, allowing for more effective binding to target RNA sequences. The benzoyl protection at the N6 position of adenosine ensures selective reactions during synthesis .
Comparison with Similar Compounds
Rev 2’-O-MOE-A(Bz)-5’-amidite is unique due to its 2’-O-methoxyethyl modification, which provides superior stability and hybridization properties compared to other modifications such as 2’-O-methyl or 2’-fluoro. Similar compounds include:
2’-O-methyl-A(Bz)-5’-amidite: Offers nuclease resistance but with slightly lower hybridization affinity.
2’-fluoro-A(Bz)-5’-amidite: Provides increased thermal stability but may have higher toxicity
Rev 2’-O-MOE-A(Bz)-5’-amidite stands out for its balanced properties, making it a preferred choice for therapeutic and research applications .
Properties
Molecular Formula |
C50H58N7O9P |
---|---|
Molecular Weight |
932.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(63-28-14-27-51)64-31-42-44(66-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39)45(62-30-29-59-5)49(65-42)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1 |
InChI Key |
XNXRGROTYZFYBK-HDMAWCRFSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.